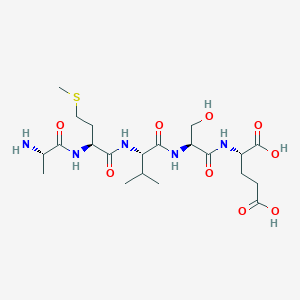
L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid is a pentapeptide composed of five amino acids: L-alanine, L-methionine, L-valine, L-serine, and L-glutamic acid. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, medicine, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-glutamic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-valine, L-methionine, and L-alanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives or chemical modifiers under mild conditions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.
Scientific Research Applications
L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include membrane proteins, signaling molecules, and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-methionyl-L-valyl-L-seryl-L-aspartic acid: Similar structure but with aspartic acid instead of glutamic acid.
L-Alanyl-L-methionyl-L-valyl-L-threonyl-L-glutamic acid: Contains threonine instead of serine.
L-Alanyl-L-methionyl-L-leucyl-L-seryl-L-glutamic acid: Leucine replaces valine.
Uniqueness
L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of L-glutamic acid provides an acidic character, while L-methionine offers potential sites for oxidation. This combination of residues can influence the peptide’s stability, solubility, and reactivity.
Properties
CAS No. |
256447-07-1 |
|---|---|
Molecular Formula |
C21H37N5O9S |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H37N5O9S/c1-10(2)16(26-18(31)12(7-8-36-4)23-17(30)11(3)22)20(33)25-14(9-27)19(32)24-13(21(34)35)5-6-15(28)29/h10-14,16,27H,5-9,22H2,1-4H3,(H,23,30)(H,24,32)(H,25,33)(H,26,31)(H,28,29)(H,34,35)/t11-,12-,13-,14-,16-/m0/s1 |
InChI Key |
VGGYSXNJXQKHCF-YGJAXBLXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


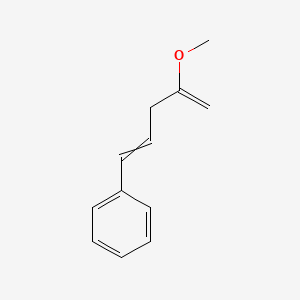


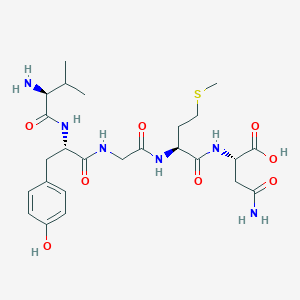
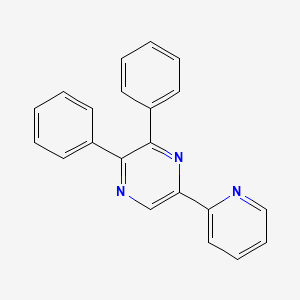
![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)
![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
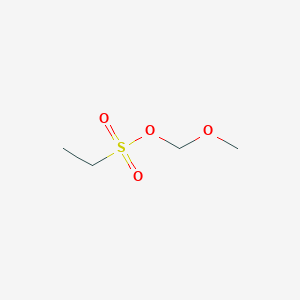
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
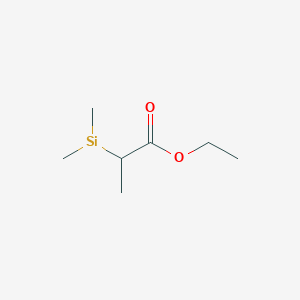
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
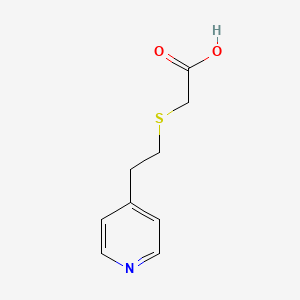
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
